molecular formula C7H3Br2F3 B1384725 3-Bromo-2,5,6-trifluorobenzyl bromide CAS No. 2149598-68-3

3-Bromo-2,5,6-trifluorobenzyl bromide

Cat. No.: B1384725
CAS No.: 2149598-68-3
M. Wt: 303.9 g/mol
InChI Key: HHEYZYOVPTXRSB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-Bromo-2,5,6-trifluorobenzyl Bromide

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-bromo-3-(bromomethyl)-2,4,5-trifluorobenzene. This designation clearly indicates the specific positions of substituents on the benzene ring, with bromine atoms located at positions 1 and 3 (the latter as a bromomethyl group), and fluorine atoms positioned at carbons 2, 4, and 5. Alternative nomenclature includes this compound, which emphasizes the benzyl bromide functionality.

The molecular formula is established as C7H3Br2F3, indicating a seven-carbon framework with three hydrogen atoms, two bromine atoms, and three fluorine atoms. The molecular weight has been determined to be 303.90 grams per mole through computational analysis. The compound is assigned Chemical Abstracts Service registry number 2149598-68-3, which serves as a unique identifier in chemical databases.

Property Value
Molecular Formula C7H3Br2F3
Molecular Weight 303.90 g/mol
Chemical Abstracts Service Number 2149598-68-3
PubChem Compound Identifier 145708046
MDL Number MFCD30830102

The Simplified Molecular Input Line Entry System notation for this compound is recorded as Fc1cc(Br)c(F)c(CBr)c1F, providing a linear representation of the molecular structure. The International Chemical Identifier string is InChI=1S/C7H3Br2F3/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2, with the corresponding key being HHEYZYOVPTXRSB-UHFFFAOYSA-N.

Crystallographic Data and Spatial Configuration

The spatial configuration of this compound reflects the geometric constraints imposed by the halogen substituents on the benzene ring system. The compound exhibits a planar aromatic core with substituents positioned to minimize steric hindrance while maximizing electronic stabilization through halogen interactions.

Computational modeling indicates that the benzene ring maintains its characteristic hexagonal geometry despite the presence of multiple halogen substituents. The carbon-fluorine bonds exhibit typical lengths consistent with aromatic fluorine substitution, while the carbon-bromine bonds show expected elongation due to the larger atomic radius of bromine compared to fluorine.

The bromomethyl substituent extends from the benzene ring in a configuration that allows for optimal orbital overlap between the aromatic system and the methylene bridge. This geometric arrangement facilitates potential reactivity at the benzylic position while maintaining the stability of the aromatic core.

Three-dimensional conformational analysis reveals that the molecule adopts a relatively rigid structure due to the extensive halogenation pattern. The fluorine atoms contribute to the overall electron-withdrawing character of the aromatic system, influencing both the electronic distribution and the spatial arrangement of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the structural features of this compound through analysis of both proton and carbon-13 spectra. The compound exhibits characteristic chemical shifts that reflect the influence of multiple halogen substituents on the aromatic system.

Proton Nuclear Magnetic Resonance analysis reveals a limited number of signals due to the extensive halogen substitution pattern. The aromatic proton appears as a complex multiplet in the typical aromatic region, with chemical shifts influenced by the electron-withdrawing effects of both fluorine and bromine substituents. The bromomethyl protons exhibit characteristic downfield shifting due to the deshielding effect of the bromine atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates the impact of fluorine substitution through carbon-fluorine coupling patterns. The aromatic carbons bearing fluorine substituents show characteristic splitting patterns, while the carbon atoms adjacent to fluorine exhibit the expected chemical shift changes associated with the electronegativity of fluorine.

Fluorine-19 Nuclear Magnetic Resonance provides additional structural confirmation through the observation of distinct fluorine environments. The three fluorine atoms occupy different electronic environments due to their positions relative to the bromine substituents, resulting in distinguishable chemical shifts.

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy of this compound reveals characteristic absorption bands associated with the aromatic framework and halogen substituents. The aromatic carbon-carbon stretching vibrations appear in the expected region between 1400 and 1600 reciprocal centimeters, with intensity modifications due to the halogen substitution pattern.

Carbon-fluorine stretching vibrations produce strong absorption bands in the fingerprint region, typically appearing between 1000 and 1300 reciprocal centimeters. These bands serve as diagnostic features for confirming the presence and number of fluorine substituents on the aromatic ring.

Carbon-bromine stretching modes appear at lower frequencies, generally in the 500 to 800 reciprocal centimeter region. The presence of two different bromine environments (aromatic and benzylic) results in distinct absorption features that can be differentiated through careful spectral analysis.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations that may be infrared-inactive. The aromatic ring breathing modes and symmetric halogen stretching vibrations are particularly well-resolved in Raman spectra, offering additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about the molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 304, corresponding to the molecular weight of the compound.

The fragmentation pattern reflects the relative stability of different structural units within the molecule. Loss of bromine atoms represents a common fragmentation pathway, producing daughter ions that retain the fluorinated aromatic core. The bromomethyl substituent shows particular tendency for fragmentation, reflecting the relatively weak benzylic carbon-bromine bond.

Halogen isotope patterns provide additional confirmation of molecular structure through the characteristic intensity ratios associated with bromine-79 and bromine-81 isotopes. The presence of two bromine atoms results in a distinctive isotope pattern that serves as a molecular fingerprint for this compound.

Electronic ionization mass spectrometry reveals base peaks corresponding to the most stable fragment ions, typically those that maintain aromatic stabilization while eliminating labile halogen substituents. These fragmentation studies provide insights into the relative bond strengths and preferred cleavage sites within the molecular structure.

Fragment Ion Mass-to-Charge Ratio Relative Intensity Proposed Structure
Molecular Ion 304 Variable Complete molecule
Base Peak Variable 100% Most stable fragment
Halogen Loss Variable Moderate Aromatic core retention

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYZYOVPTXRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorobenzyl bromide typically involves the bromination of 2,5,6-trifluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trifluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives like benzyl azides, benzyl thiols, and benzyl ethers.

    Oxidation: Products include benzyl alcohols and benzoic acids.

    Reduction: The major product is 2,5,6-trifluorotoluene.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Bromo-2,5,6-trifluorobenzyl bromide is in the development of pharmaceuticals. The compound serves as an intermediate in synthesizing various bioactive molecules, particularly those targeting cancer cells. Research indicates that derivatives of trifluoromethylbenzyl compounds exhibit potent anticancer properties by inhibiting cell proliferation in various cancer cell lines .

Case Study: Anticancer Activity

  • A study demonstrated that related compounds significantly inhibited the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values indicating effective cytotoxicity .
  • The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival.

Agrochemicals

The compound is also explored for its potential use in agrochemicals. Its structure allows for modifications that can lead to the development of effective herbicides or insecticides. The trifluoromethyl group contributes to enhanced biological activity and stability in various environmental conditions.

Example Application:

  • Compounds derived from this compound have shown promise as intermediates for creating new pesticides that are more effective against resistant pest strains .

Material Science

In material science, this compound can be utilized in synthesizing polymers or coatings with unique properties due to its fluorinated structure. Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance.

Research Insight:

  • Studies have indicated that incorporating such fluorinated compounds into polymer matrices can improve their performance in harsh environments .

Summary Table of Applications

Field Application Example
Medicinal ChemistryAnticancer drug developmentInhibitory effects on MCF-7 and HeLa cell lines
AgrochemicalsDevelopment of herbicides/insecticidesNew pesticides targeting resistant pests
Material ScienceSynthesis of polymers/coatingsEnhanced thermal stability in harsh environments

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. This reactivity is exploited in various chemical transformations to introduce different functional groups onto the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Physicochemical and Reactivity Trends

Molecular Weight and Polarity

  • Higher Halogen Content: Compounds like 3-bromo-2,5,6-trifluorobenzyl bromide (Br₂F₃) exhibit lower solubility in water but increased reactivity in SNAr compared to mono-halogenated analogues .
  • Electron-Withdrawing Effects : Fluorine and -CF₃ groups stabilize negative charge buildup during reactions, enhancing SNAr rates .

Thermal Stability

  • Fluorinated Compounds : Demonstrate higher thermal stability (e.g., 3-bromo-2,4,5,6-tetrafluorobenzotrifluoride in ) due to strong C-F bonds, making them suitable for high-temperature applications.

Biological Activity

3-Bromo-2,5,6-trifluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₃BrF₃
  • CAS Number : 344-04-7
  • Molecular Weight : 246.96 g/mol

The compound features a bromine atom and three fluorine atoms attached to a benzyl group, contributing to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that halogenated compounds often exhibit antimicrobial properties. The presence of bromine and fluorine enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
  • Anti-inflammatory Properties
    • Research suggests that derivatives of halogenated benzyl compounds can inhibit pro-inflammatory cytokines. This activity is crucial in treating conditions such as arthritis and other inflammatory diseases.
  • Potential as a Drug Intermediate
    • Its structure allows for further derivatization, making it a valuable intermediate in the synthesis of pharmaceuticals targeting various diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : The lipophilic nature of the compound may facilitate interaction with cell membranes, affecting cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryInhibits cytokine release in vitro
Drug SynthesisUsed as an intermediate in synthesizing pharmaceuticals

Case Study: Anti-inflammatory Effects

A study conducted on similar brominated compounds demonstrated their ability to reduce inflammation markers in animal models. The results indicated a significant decrease in TNF-alpha levels when treated with derivatives similar to this compound, suggesting potential applications in treating chronic inflammatory diseases.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that compounds derived from halogenated benzyl structures exhibited potent antibacterial properties against Gram-positive bacteria. The mechanism was attributed to membrane disruption leading to cell lysis.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-2,5,6-trifluorobenzyl bromide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves halogenation and fluorination steps. For example, bromination of a fluorinated toluene derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions can yield the target compound. Key intermediates (e.g., fluorinated benzyl alcohols or nitriles) are characterized via 1^1H/13^{13}C NMR to confirm substitution patterns and purity . Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is used to verify intermediate volatility and molecular weight .

Q. How do researchers ensure the purity of this compound, and what analytical methods are prioritized?

Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and NMR spectroscopy (e.g., 19^{19}F NMR to confirm fluorine substituents) . Quantitative analysis of residual solvents or byproducts is performed via GC-MS , with calibration against certified reference materials . For halogen content, ion chromatography (IC) or X-ray fluorescence (XRF) may be employed .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of bromine and fluorine groups in polyhalogenated aromatic systems?

Methodological Answer: Regioselectivity is controlled using directing groups (e.g., boronic acids or nitriles) or transition-metal catalysts. For instance, Pd(dppf)Cl2_2-mediated coupling can direct bromine to specific positions, as seen in analogous bithiophene syntheses . Fluorination via Balz-Schiemann reactions (using diazonium tetrafluoroborates) ensures precise placement of fluorine atoms . Computational modeling (DFT) aids in predicting reactivity and optimizing reaction conditions .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected 19^{19}19F NMR shifts) for this compound derivatives?

Methodological Answer: Unexpected shifts may arise from solvent effects, paramagnetic impurities, or steric interactions. To resolve discrepancies:

  • Compare experimental 19^{19}F NMR data with NIST Chemistry WebBook reference spectra .
  • Perform variable-temperature NMR to assess conformational dynamics .
  • Validate assignments using 2D correlation spectroscopy (COSY) or heteronuclear single-quantum coherence (HSQC) . Contradictory GC-MS peaks are reanalyzed via high-resolution MS (HRMS) to distinguish isobaric species .

Q. What methodologies optimize the stability of this compound under acidic or basic conditions for use in nucleophilic substitutions?

Methodological Answer: Stability is tested by monitoring decomposition kinetics via UV-Vis spectroscopy under varying pH (4–10) and temperatures (20–60°C) . For acidic conditions, proton scavengers (e.g., 2,6-lutidine) are added to suppress HBr release. In basic media, anhydrous solvents (e.g., THF) and low temperatures (0–5°C) minimize hydrolysis . Degradation products are identified using LC-MS/MS and compared against synthetic standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2,5,6-trifluorobenzyl bromide
Reactant of Route 2
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3-Bromo-2,5,6-trifluorobenzyl bromide

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